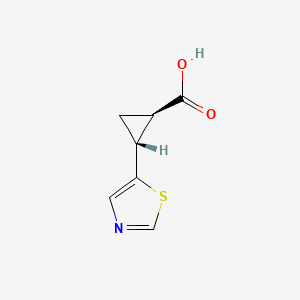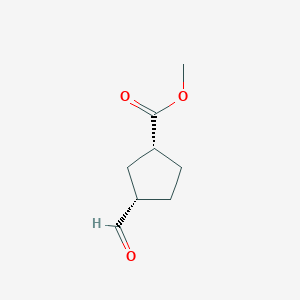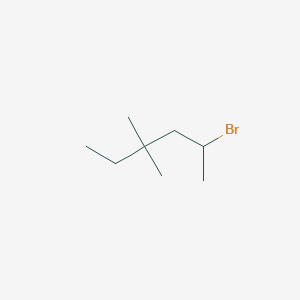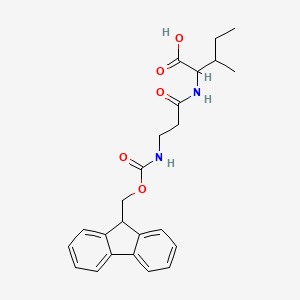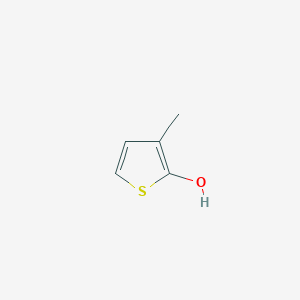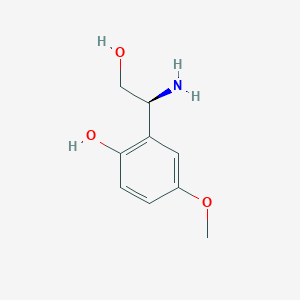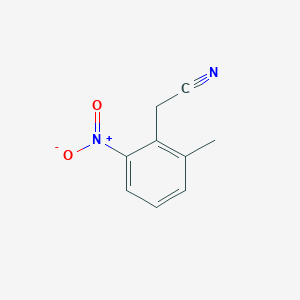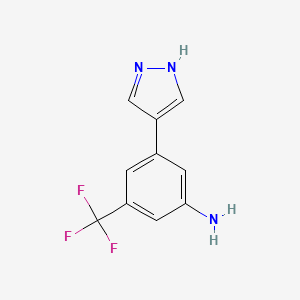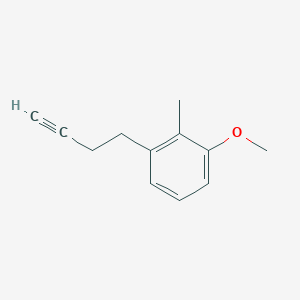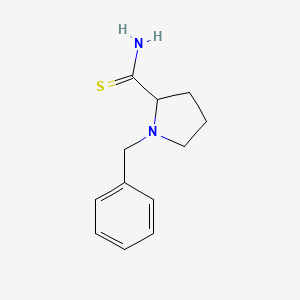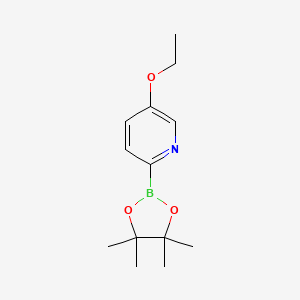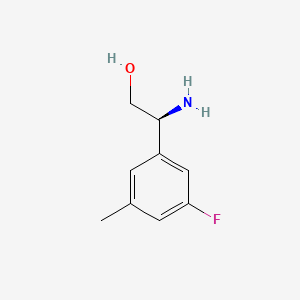
(s)-2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol is a chiral compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a fluorine and methyl substituent on the phenyl ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-5-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine and a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Enzymatic Resolution: Employing enzymes such as lipases or transaminases to selectively produce the desired enantiomer.
Purification: Advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve high enantiomeric purity.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine substituent on the phenyl ring can undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or cesium fluoride (CsF).
Major Products Formed:
Oxidation: Formation of 2-amino-2-(3-fluoro-5-methylphenyl)acetaldehyde.
Reduction: Formation of 2-(3-fluoro-5-methylphenyl)ethan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The amino and hydroxyl groups facilitate binding to active sites, while the fluorine and methyl substituents influence the compound’s lipophilicity and binding affinity. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
®-2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol: The enantiomer of the compound with opposite stereochemistry.
2-Amino-2-(3-fluoro-5-methylphenyl)ethanol: The racemic mixture of both enantiomers.
2-Amino-2-(3-chloro-5-methylphenyl)ethan-1-ol: A structurally similar compound with a chlorine substituent instead of fluorine.
Uniqueness: (S)-2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol is unique due to its specific (S)-configuration, which imparts distinct biological activity and selectivity in interactions with molecular targets. The presence of the fluorine substituent enhances its metabolic stability and lipophilicity compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-fluoro-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO/c1-6-2-7(9(11)5-12)4-8(10)3-6/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
InChI Key |
QPXVEPZGDPSEIL-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)F)[C@@H](CO)N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13617277.png)
